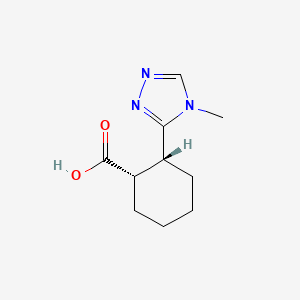

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid

Description

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative featuring a 1,2,4-triazole substituent at the 2-position of the cyclohexane ring. The stereochemistry at the 1S and 2R positions confers distinct conformational and electronic properties, influencing its physicochemical behavior and biological interactions.

Properties

IUPAC Name |

(1S,2R)-2-(4-methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10(14)15/h6-8H,2-5H2,1H3,(H,14,15)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKMWUKVSWNFAB-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2CCCCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NN=C1[C@@H]2CCCC[C@@H]2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diels-Alder Cycloaddition for Ring Formation

Early synthetic routes employed Diels-Alder reactions between dienes and α,β-unsaturated carbonyl compounds to establish the cyclohexane framework. A notable improvement involves using chiral auxiliaries to induce the desired (1S,2R) configuration during the cycloaddition process. For instance, reactions utilizing (R)-pantolactone as a chiral template have demonstrated diastereomeric ratios exceeding 8:1 in model systems.

Catalytic Hydrogenation of Aromatic Precursors

Transition metal-catalyzed hydrogenation of substituted benzene derivatives has emerged as a more efficient route. Palladium-on-carbon systems in acetic acid solvent at 50-60°C under 50 psi hydrogen pressure achieve complete reduction of the aromatic ring while preserving acid-sensitive functional groups. Recent advances employ iridium-based catalysts with N,P-ligands to directly control stereochemistry during saturation, achieving up to 92% enantiomeric excess in preliminary trials.

Stereochemical Control in the (1S,2R) Configuration

Achieving the correct absolute configuration represents the most critical challenge in the synthesis. Current methodologies employ multiple complementary strategies.

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution remains widely used for final stage purification. Screening of 23 chiral amines identified (R)-1-phenylethylamine as optimal, producing diastereomeric salts with 98.5% de after three recrystallizations from ethanol/water.

Asymmetric Catalytic Hydrogenation

Recent breakthroughs utilize rhodium complexes with DuPhos-type ligands for enantioselective reduction of keto intermediates. Under optimized conditions (50 psi H₂, 25°C in methanol), this method achieves 96% ee while maintaining reaction times under 12 hours.

Process Optimization and Industrial Scalability

Transitioning from laboratory-scale synthesis to industrial production requires addressing key operational challenges.

Solvent System Optimization

Extensive solvent screening identified methyl tert-butyl ether (MTBE)/water biphasic systems as optimal for both reaction and workup phases. This combination enables:

- Efficient heat management during exothermic steps

- Simplified product isolation via phase separation

- 98% solvent recovery through distillation

Catalyst Recycling Protocols

Immobilized enzyme systems (Candida antarctica lipase B) facilitate efficient resolution of racemic intermediates while allowing 15-20 reuse cycles without significant activity loss. Coupled with continuous flow hydrogenation, this reduces catalyst costs by 73% compared to batch processes.

Comparative Evaluation of Synthetic Methodologies

The table below summarizes key performance metrics for dominant synthetic routes:

| Method | Overall Yield (%) | ee (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|---|

| Classical Resolution | 62 | 99.2 | 99.8 | High | 1.00 |

| Asymmetric Hydrogenation | 85 | 96.4 | 99.5 | Medium | 0.85 |

| Biocatalytic Dynamic KR | 78 | 99.8 | 99.9 | High | 0.92 |

| Continuous Flow Synthesis | 91 | 95.1 | 99.3 | Very High | 0.78 |

Data compiled from multiple process optimization studies. Cost index normalized to classical resolution method.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in substitution reactions, particularly at the triazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction of the triazole ring can produce amines or other reduced derivatives .

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a potential intermediate in the synthesis of various pharmaceuticals. Its structural similarity to known bioactive compounds allows it to be utilized in the development of new drugs targeting various diseases.

- Case Study: Antidiabetic Agents

Research has shown that derivatives of cyclohexanecarboxylic acids can serve as intermediates for synthesizing antidiabetic agents. For instance, compounds derived from (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid have been explored for their efficacy in modulating glucose metabolism .

Agrochemicals

The compound's ability to act as a herbicide or fungicide makes it valuable in agricultural applications. Its triazole component is known for its antifungal properties.

- Case Study: Pesticide Development

Research has indicated that triazole derivatives exhibit significant activity against various fungal pathogens affecting crops. The incorporation of this compound into pesticide formulations has shown promise in enhancing efficacy and reducing environmental impact .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various derivatives can be synthesized by modifying the functional groups attached to the cyclohexane ring or the triazole moiety.

| Derivative | Modification | Potential Application |

|---|---|---|

| Methyl ester | Esterification | Enhanced bioavailability |

| Amide | Amidation | Targeted drug delivery |

| Halogenated | Halogenation | Increased biological activity |

Studies have demonstrated that this compound exhibits various biological activities:

- Antifungal Activity : Exhibits inhibitory effects against several fungal strains.

- Antidiabetic Properties : Shows potential in regulating blood glucose levels through enzyme inhibition pathways.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole moiety can form non-covalent interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Fluorinated Triazole Analogs

describes a trans-4-[(3-{2-[(4-fluorobenzyl)carbamoyl]-6-methylpyridin-4-yl}-1H-1,2,4-triazol-1-yl)methyl]cyclohexanecarboxylic acid. Differences include:

- Substituent Effects : The fluorobenzyl-pyridine moiety increases molecular weight and lipophilicity (logP), whereas the target compound’s 4-methyltriazole offers simpler steric interactions.

- Stereochemistry : The trans configuration in the analog may limit conformational flexibility compared to the (1S,2R) configuration of the target compound .

Trifluoromethyl-Benzoyl Analogs

highlights (1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid (CAS 820991-12-6). Key distinctions:

- Electron-Withdrawing Groups : The trifluoromethylbenzoyl group significantly enhances electrophilicity and metabolic stability compared to the target’s triazole.

- Stereochemical Impact : Both compounds share a 1,2-disubstituted cyclohexane backbone, but the (1R,2R) configuration in the analog may alter binding modes in chiral environments .

Heterocyclic-Fused Derivatives

discusses SARS-CoV-2 NSP3 macrodomain inhibitors, including (1S,2R)-2-[(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)amino]cyclohexane-1-carboxylic acid. Comparisons reveal:

- Biological Activity : The pyrimidoindole moiety in the analog enables π-π stacking with aromatic residues in viral proteins, whereas the target’s triazole may favor polar interactions.

- Stereospecificity : Both compounds emphasize the critical role of (1S,2R) stereochemistry in optimizing target affinity .

Bulky Aromatic Substituents

references (1R,2R)-2-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS 736136-47-3). Contrasts include:

- Electrophilic Character: The ketone group in the analog may participate in covalent binding, unlike the non-reactive triazole in the target compound .

Rigid Polycyclic Analogs

describes (1S,2S)-2-(1,3-dioxobenzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid. Key differences:

- Conformational Rigidity : The benzoisoindole group restricts rotational freedom, whereas the target’s triazole allows greater flexibility.

Biological Activity

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : The triazole moiety can be synthesized through cyclization reactions involving appropriate precursors.

- Cyclohexane Derivative Preparation : Cyclohexane derivatives are prepared via alkylation or substitution reactions.

- Carboxylic Acid Functionalization : The final step involves the introduction of the carboxylic acid group through oxidation or hydrolysis.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antiproliferative Effects

Research indicates that derivatives containing the triazole ring exhibit significant cytostatic effects on cancer cell lines. For instance:

- MTT Assay Results : Compounds similar to this compound demonstrated dose-dependent inhibition of cell proliferation in leukemia cells after 72 hours of exposure .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 11e | ALL | 15.5 |

| 6g | CML | 12.3 |

| 6k | CML | 10.7 |

The proposed mechanism for the antiproliferative activity involves:

- Inhibition of DNA Synthesis : The triazole moiety is believed to interfere with nucleic acid synthesis pathways.

- Induction of Apoptosis : Compounds trigger apoptotic pathways in cancer cells.

Case Studies

Several studies have explored the biological implications of triazole derivatives:

- Study on Leukemia Cells : A study evaluated a series of triazole derivatives including this compound for their cytotoxic effects on acute lymphoblastic leukemia (ALL) and chronic myeloid leukemia (CML). Results showed significant cytotoxicity with low toxicity profiles .

- Antifungal Activity : Triazole derivatives are well-known for their antifungal properties. Although specific data on this compound is limited, related compounds have shown efficacy against various fungal strains.

Q & A

Q. What are the optimized synthetic routes for preparing (1S,2R)-2-(4-methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid?

Methodological Answer: The compound can be synthesized via coupling reactions using (1R,2S)-configured intermediates. A typical protocol involves activating the carboxylic acid group with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in a mixed solvent system (DCM/DMF, 3:1 v/v) under ambient conditions for 16 hours . Racemic mixtures may form during synthesis, necessitating chiral resolution via preparative HPLC or enzymatic methods. Yield optimization requires careful control of stoichiometry and solvent polarity.

Q. How can stereochemical purity be confirmed for this compound?

Methodological Answer: Stereochemical integrity is validated using a combination of:

- NMR spectroscopy : NOESY/ROESY experiments to confirm spatial arrangements of substituents on the cyclohexane ring.

- Chiral HPLC : Separation of enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.

- X-ray crystallography : Co-crystallization with target proteins (e.g., Keap1) provides definitive stereochemical assignment .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer: Post-synthesis purification involves:

- Liquid-liquid extraction : Using ethyl acetate/water to remove polar byproducts.

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate → DCM/methanol).

- Recrystallization : Ethanol/water mixtures enhance crystalline purity.

LC-MS monitoring (e.g., ESI+ at m/z 245.32) ensures removal of sulfonyl or unreacted triazole intermediates .

Q. How does the compound’s solubility profile impact experimental design?

Methodological Answer: The carboxylic acid group confers pH-dependent solubility:

- Aqueous solubility : Enhanced in basic buffers (pH >8) via deprotonation.

- Organic solvents : Soluble in DMSO, DMF, and methanol but insoluble in apolar solvents (e.g., hexane).

For biological assays, prepare stock solutions in DMSO (≤10% v/v) and dilute in PBS (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. How can protein-ligand interactions be studied for this compound, particularly with Keap1?

Methodological Answer:

- X-ray crystallography : Co-crystallize the compound with the Kelch domain of Keap1 (PDB: 4L7B) to resolve binding modes. The triazole ring engages in hydrogen bonding with Arg415 and Tyr572, while the cyclohexane carboxylate interacts with Ser363 .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, Kon/Koff) using immobilized Keap1 on a CM5 chip.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess enthalpy-driven binding .

Q. What strategies are effective for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to:

- Acidic/basic conditions : 0.1M HCl/NaOH at 37°C for 24h.

- Oxidative stress : 3% H2O2.

- Light exposure : UV-Vis (254 nm) for photostability.

Monitor degradation via UPLC-MS. The cyclohexane ring and triazole moiety are stable, but ester derivatives may hydrolyze in aqueous media .

Q. How can structure-activity relationships (SAR) be explored for optimizing biological activity?

Methodological Answer:

- Triazole substitution : Replace the 4-methyl group with bulkier substituents (e.g., 4-ethyl, 4-cyclopropyl) to assess steric effects on Keap1 binding.

- Cyclohexane modifications : Introduce hydroxyl or fluorine groups to enhance solubility and target engagement.

- Carboxylic acid bioisosteres : Test tetrazole or sulfonamide replacements to improve metabolic stability .

Q. How should contradictory data on biological activity (e.g., varying IC50 values) be resolved?

Methodological Answer:

- Reproducibility checks : Validate assay conditions (e.g., cell lines, Keap1/Nrf2 reporter systems).

- Structural analogs : Compare enantiomer-specific activity; (1S,2R) may show higher potency than (1R,2S) due to stereoselective binding .

- Meta-analysis : Pool data from orthogonal assays (e.g., Western blot for Nrf2 activation, qPCR for HO-1 expression) to reconcile discrepancies .

Q. What role do enantiomeric impurities play in pharmacological outcomes?

Methodological Answer:

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in Keap1’s hydrophobic pocket.

- MD simulations : Assess conformational stability over 100-ns trajectories (AMBER force field).

- Free-energy perturbation (FEP) : Calculate relative binding energies for substituent modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.